molecular formula C8H10N2O B2389574 5-Isopropylpyrimidine-2-carbaldehyde CAS No. 1268242-33-6

5-Isopropylpyrimidine-2-carbaldehyde

Cat. No.: B2389574
CAS No.: 1268242-33-6
M. Wt: 150.181
InChI Key: PJZWXRSTURIIKD-UHFFFAOYSA-N
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Description

5-Isopropylpyrimidine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.181. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-ylpyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(2)7-3-9-8(5-11)10-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZWXRSTURIIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268242-33-6
Record name 5-(propan-2-yl)pyrimidine-2-carbaldehyde
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The Enduring Significance of Pyrimidine Heterocycles in Advanced Chemical Synthesis

The pyrimidine (B1678525) ring, a six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of heterocyclic chemistry. core.ac.uk Its prevalence in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine, underscores its fundamental role in biological systems. gsconlinepress.com This biological significance has historically driven extensive research into the synthesis and functionalization of pyrimidine derivatives.

In advanced chemical synthesis, pyrimidines are valued for their versatile reactivity and the diverse array of biological activities exhibited by their derivatives. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. gsconlinepress.comorientjchem.orgnih.gov The synthetic versatility of the pyrimidine scaffold allows for the generation of a large number of structurally diverse molecules through substitutions at various positions on the ring. core.ac.uk This adaptability has made pyrimidine derivatives a staple in medicinal chemistry and drug discovery programs. nih.govresearchgate.net

5 Isopropylpyrimidine 2 Carbaldehyde: a Specialized Building Block

Within the vast family of pyrimidine (B1678525) derivatives, 5-Isopropylpyrimidine-2-carbaldehyde emerges as a specialized building block with unique potential in organic synthesis. The strategic placement of an isopropyl group at the 5-position and a carbaldehyde (aldehyde) group at the 2-position imparts specific reactivity and steric properties to the molecule.

The aldehyde functionality at the 2-position is a key reactive handle, enabling a wide range of chemical transformations. Aldehydes are versatile electrophiles that can participate in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the elaboration of the pyrimidine core into more complex molecular architectures, a crucial aspect in the synthesis of novel therapeutic agents and functional materials. For instance, compounds like 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde are utilized as intermediates in the synthesis of pharmaceuticals. chemimpex.com

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound941293-61-4C8H10N2O150.18
2-Isopropylpyrimidine-5-carbaldehyde312263-48-2C8H10N2O150.18
5-Bromopyrimidine-2-carbaldehyde944902-05-0C5H3BrN2O187.00
5-Chloropyrimidine-2-carbaldehyde944900-20-3C5H3ClN2O142.54

Note: Data for related compounds is included for comparative purposes. Specific research data for this compound is limited in publicly accessible literature.

Evolving Research on Substituted Pyrimidine Carbaldehydes

De Novo Synthesis of the Pyrimidine Core with Integrated Substituents

De novo synthesis strategies focus on building the heterocyclic pyrimidine ring from acyclic precursors. This approach is often favored for its efficiency in establishing the core structure with the required substitution pattern in a minimal number of steps. For 5-Isopropylpyrimidine-2-carbaldehyde, this means selecting starting materials that will directly place the isopropyl group at the 5-position and a carbaldehyde or a precursor group at the 2-position.

Multi-component Condensation Approaches for Pyrimidine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all initial molecules. mdpi.comresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. acs.orgnih.gov

A plausible MCR approach to a 5-isopropylpyrimidine scaffold would involve the condensation of a 1,3-dicarbonyl compound (or an equivalent) bearing an isopropyl group, an amidine, and a third component. For instance, a three-component reaction could utilize 3-isopropyl-2,4-pentanedione, an appropriate amidine that could furnish the C2-substituent, and an ammonium (B1175870) source. mdpi.com More advanced iridium-catalyzed MCRs can construct pyrimidines from an amidine and up to three different alcohols, which act as the carbon sources for the pyrimidine backbone through a series of condensation and dehydrogenation steps. acs.orgorganic-chemistry.org In such a strategy, the selection of alcohols would be critical to building the desired 5-isopropyl substitution pattern.

Reaction Type Key Reactants Typical Conditions Outcome References
Three-Component Condensation1,3-dicarbonyl (with isopropyl), Amidine source, Ammonium saltVaries (e.g., acid or base catalysis, solvent-free)Forms the substituted pyrimidine core in a single step mdpi.comresearchgate.net
Iridium-Catalyzed MCRAmidine, Multiple distinct alcoholsIridium-pincer complex catalyst, Dehydrogenation/CondensationRegioselective formation of highly substituted pyrimidines acs.orgorganic-chemistry.org

Oxidative Annulation Reactions in Pyrimidine Formation

Oxidative annulation provides a powerful method for synthesizing aromatic heterocycles by forming the ring concurrently with an oxidation step that establishes aromaticity. A common strategy involves the reaction of ketones, amidines, and a one-carbon source under oxidative conditions. organic-chemistry.org For example, a [3+2+1] three-component annulation can be achieved using an amidine, a ketone, and N,N-dimethylaminoethanol as the one-carbon source. mdpi.com

To target the 5-isopropylpyrimidine core, a ketone such as 4-methyl-2-pentanone (B128772) could potentially serve as the precursor for the C4, C5 (with the isopropyl group), and C6 atoms of the pyrimidine ring. The reaction with an amidine and a one-carbon donor under oxidative conditions, often promoted by catalysts or oxidants like K₂S₂O₈, would lead to the formation of the aromatic pyrimidine ring. mdpi.comorganic-chemistry.org

Reaction Type Key Reactants Typical Conditions Outcome References
[3+2+1] Oxidative AnnulationKetone (e.g., 4-methyl-2-pentanone), Amidine, One-carbon source (e.g., DMSO, N,N-dimethylaminoethanol)Metal catalyst or oxidant (e.g., K₂S₂O₈), elevated temperatureDirect formation of the aromatic pyrimidine ring with integrated substituents mdpi.comorganic-chemistry.org

Cyclization of Precursors to Pyrimidine-2-carbaldehydes

This widely used approach involves the cyclocondensation of a three-carbon, 1,3-bifunctional fragment with an N-C-N fragment, such as an amidine, urea, or guanidine. bu.edu.eg The key to this strategy is the synthesis of a suitable three-carbon precursor that already contains the isopropyl group and a masked or protected carbaldehyde function.

A potential precursor could be a derivative of 2-isopropylmalondialdehyde or a related β-dicarbonyl compound. For instance, an enaminone or enone derived from a molecule like 2-isopropyl-3-oxobutanal could be synthesized. This intermediate, containing the C4-C5-C6 backbone with the required isopropyl substituent, would then be reacted with a suitable amidine. If formamidine (B1211174) is used, it would directly install the hydrogen at the C2 position, requiring a subsequent oxidation step to form the carbaldehyde. Alternatively, an amidine with a masked aldehyde function could be employed. The final step is the cyclization, often promoted by acid or base, to form the pyrimidine ring. nih.govbeilstein-journals.org

Reaction Type Key Precursors Typical Conditions Outcome References
Cyclocondensation1,3-bifunctional three-carbon unit (e.g., substituted enone), N-C-N unit (e.g., amidine)Acid or base catalysis, often with heating and dehydrationStepwise construction and subsequent cyclization to form the pyrimidine ring bu.edu.egbeilstein-journals.org

Functionalization and Derivatization of Existing Pyrimidine Scaffolds

An alternative to de novo synthesis is the strategic modification of an existing, simpler pyrimidine ring. This approach relies on the regioselective introduction of the required functional groups onto the scaffold. This can be particularly useful when the desired starting pyrimidine is commercially available or easily synthesized.

Introduction of the Carbaldehyde Functionality at the 2-Position

Introducing a carbaldehyde group at the C2 position of a 5-isopropylpyrimidine ring can be achieved through several methods. One of the most direct routes is the oxidation of a precursor molecule, such as 5-isopropyl-2-methylpyrimidine. The methyl group at the C2 position can be oxidized to a carbaldehyde using various oxidizing agents, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).

Another powerful strategy involves the metalation of the C2 position. The C2 proton of a pyrimidine is relatively acidic and can be removed by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting 2-lithiopyrimidine intermediate is a potent nucleophile that can react with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the carbaldehyde group. A similar functionalization can be achieved through a deconstruction-reconstruction strategy, where the pyrimidine ring is temporarily opened to an intermediate that can be functionalized and then re-cyclized. nih.gov

Methodology Starting Material Key Reagents General Conditions Outcome References
Oxidation5-Isopropyl-2-methylpyrimidineSeO₂, MnO₂, or other selective oxidantsInert solvent, elevated temperatureOxidation of the methyl group to a carbaldehyde mdpi.com
Metalation-Formylation5-IsopropylpyrimidineStrong base (n-BuLi, LDA), then DMFAnhydrous conditions, low temperature (-78 °C)Regioselective introduction of a formyl group at C2 researchgate.net

Regioselective Introduction of the 5-Isopropyl Moiety

The introduction of an isopropyl group at the C5 position of a pyrimidine ring is most commonly accomplished via transition-metal-catalyzed cross-coupling reactions. The C5 position of pyrimidine is amenable to electrophilic substitution, allowing for its halogenation. researchgate.net

The typical sequence begins with the regioselective bromination or chlorination of a 2-substituted pyrimidine (e.g., 2-chloropyrimidine (B141910) or a pyrimidine with a protected 2-carbaldehyde) at the C5 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 5-halopyrimidine is then subjected to a Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.gov This palladium-catalyzed reaction couples the 5-halopyrimidine with an isopropylboronic acid or its ester equivalent in the presence of a base, leading to the formation of the C5-isopropyl bond with high selectivity. researchgate.netmdpi.comnih.gov While direct C-H functionalization methods are emerging as powerful tools for arylating and alkylating heterocycles, achieving regioselectivity at the C5 position can be challenging compared to the more predictable cross-coupling approach. nih.govresearchgate.net

Methodology Starting Material Key Reagents General Conditions Outcome References
Halogenation & Suzuki Coupling2-Substituted pyrimidine1. NBS or NCS; 2. Isopropylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)1. Varies; 2. Inert solvent (e.g., dioxane), heatFormation of a C-C bond to introduce the isopropyl group at C5 mdpi.comnih.govmdpi.comnih.gov
Direct C-H Functionalization2-Substituted pyrimidineIsopropyl source, transition metal catalystOften requires specific directing groups or conditions for selectivityDirect installation of the isopropyl group, though regioselectivity can be a challenge nih.govresearchgate.net

Advanced Catalytic Approaches in Pyrimidine Functionalization

The synthesis of pyrimidine derivatives, including aldehydes like this compound, has moved beyond classical condensation reactions. Modern approaches leverage catalysis to improve efficiency, selectivity, and environmental footprint. These methods focus on the strategic formation of the pyrimidine ring or the functionalization of a pre-existing one.

Transition Metal-Mediated Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for creating complex molecules like substituted pyrimidines. nih.gov These methods often involve the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision. mdpi.com Catalysts based on metals such as iron, copper, iridium, and ruthenium have been successfully employed. mdpi.comacs.orgacs.org

An efficient method for synthesizing various pyrimidine derivatives involves the reaction of ketones, aldehydes, or esters with amidines, facilitated by a recyclable iron(II)-complex. acs.org This process is operationally simple and demonstrates broad functional group tolerance. acs.org Copper catalysts have also been utilized in the synthesis of diversely functionalized pyrimidines through the cyclization of ketones with nitriles. mdpi.com Furthermore, iridium-pincer complexes have been shown to efficiently catalyze the regioselective [3+1+1+1] synthesis of pyrimidines from amidines and alcohols. mdpi.com

The formyl group of pyrimidine-carbaldehydes can serve as a versatile handle for further transformations, enabling the generation of various substituents. researchgate.net The development of these catalytic protocols is crucial for expanding the library of specifically substituted pyrimidine derivatives for various applications. nih.govresearchgate.net

Table 1: Examples of Transition Metals in Pyrimidine Synthesis

Metal Catalyst Reaction Type Reactants Reference
Iron (II) complex Cyclization Carbonyl compounds, Amidines acs.org
Copper [2+2+2] Cyclization Ketones, Nitriles mdpi.com
Iridium (PN5P-Ir) [3+1+1+1] Synthesis Amidines, Alcohols mdpi.com
Organocatalytic Strategies

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. tandfonline.comresearchgate.net These catalysts are often less toxic and more stable than their transition metal counterparts. In pyrimidine synthesis, organocatalysts can facilitate reactions through various activation modes.

One notable approach is the use of 2-aminoethanesulfonic acid (taurine) in water for a one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidine derivatives. tandfonline.comtandfonline.com This method is praised for its operational simplicity, easy workup, and the reusability of the catalyst. tandfonline.comtandfonline.com Another strategy involves an inverse electron-demand Diels-Alder reaction of ketones with 1,3,5-triazine, which proceeds through enamine catalysis to yield 4,5-disubstituted or 4-monosubstituted pyrimidines with good yields and high regioselectivity. mdpi.com Chiral acyclic pyrimidine nucleosides have also been synthesized with excellent enantioselectivity using diarylprolinol silyl (B83357) ether catalysts in aza-Michael reactions. rsc.org

Table 2: Selected Organocatalytic Methods in Pyrimidine Synthesis

Catalyst Reaction Type Key Features Reference
2-Aminoethanesulfonic acid (Taurine) Multicomponent Reaction Green solvent (water), Catalyst reusability tandfonline.comtandfonline.com
Diarylprolinol triphenylsilyl ether Aza-Michael Reaction High enantioselectivity (91–98% ee) rsc.org
Application of Ultrasonication in Pyrimidine Synthesis

Ultrasound irradiation has been increasingly recognized as an effective non-conventional energy source for promoting organic reactions. nih.govresearchgate.net In the context of pyrimidine synthesis, sonochemistry offers several advantages, including significantly reduced reaction times, milder conditions, and often higher product yields compared to conventional heating methods. researchgate.netnih.govorientjchem.org The physical phenomenon responsible for this rate enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures.

This methodology has been successfully applied to the synthesis of various pyrimidine scaffolds and their fused derivatives. nih.gov For instance, the ultrasound-assisted synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines demonstrated excellent yields and high regioselectivity in just 5-17 minutes of irradiation, a significant improvement over the 16 hours required under conventional reflux. researchgate.net Similarly, carbonitrile-bearing tetrahydropyrimidine (B8763341) derivatives were synthesized in high yields under ultrasonic irradiation in aqueous conditions, highlighting the method's alignment with green chemistry principles. orientjchem.org The use of ultrasound can accelerate reactions, reduce energy consumption, and increase selectivity, making it a powerful tool in modern heterocyclic synthesis. orientjchem.org

Purification and Isolation Techniques for this compound

The successful synthesis of this compound is contingent upon effective purification and isolation of the final product from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. Standard laboratory techniques such as chromatography and recrystallization are pivotal for obtaining the compound in high purity.

Chromatographic Separation Methods

Chromatography is an indispensable tool for the separation and purification of pyrimidine derivatives. The choice of technique depends on the scale of the synthesis and the physicochemical properties of the target compound and impurities.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for preliminary analysis of the product mixture's complexity. nih.gov It helps in identifying a suitable solvent system for larger-scale separation.

Column Chromatography: This is the most common method for purifying pyrimidine derivatives on a laboratory scale. nih.govacs.org Silica gel is a frequently used stationary phase, and the mobile phase is typically a mixture of nonpolar and polar organic solvents. The polarity of the solvent system is optimized to achieve effective separation of the desired product. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical quantification, HPLC is the method of choice. researchgate.net It offers superior resolution and efficiency compared to standard column chromatography. researchgate.net

Table 3: Chromatographic Techniques for Pyrimidine Derivatives

Technique Stationary Phase Application Reference
Thin-Layer Chromatography (TLC) Silica Gel Reaction monitoring, solvent system selection nih.gov
Column Chromatography Silica Gel Preparative purification nih.govacs.org
High-Performance Liquid Chromatography (HPLC) Varies (e.g., C18) High-purity separation, analytical quantification researchgate.net

Recrystallization Procedures

Recrystallization is a powerful technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the formation of high-purity crystals.

The selection of an appropriate solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Ethanol is a commonly used solvent for recrystallizing pyrimidine derivatives. researchgate.net

In cases where a compound is highly soluble only in high-boiling-point solvents like DMF or DMSO, finding a single suitable recrystallization solvent can be challenging. researchgate.net In such scenarios, alternative techniques like diffusion crystallization can be employed. This involves dissolving the compound in a solvent like DMF and placing it in a sealed chamber containing a miscible "anti-solvent" (e.g., dichloromethane). Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting the growth of high-quality crystals. researchgate.net After formation, the crystalline product is typically collected by filtration, washed with a cold solvent, and dried. researchgate.net

Reactions Involving the Pyrimidine Ring System

The pyrimidine ring is a π-deficient heteroaromatic system, a characteristic that significantly influences its reaction pathways. The two nitrogen atoms exert a strong electron-withdrawing effect, deactivating the ring towards electrophilic attack and activating it towards nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atoms (positions 2, 4, and 6).

Electrophilic Substitution at the Pyrimidine Nucleus

Electrophilic aromatic substitution is generally difficult for pyrimidines due to the deactivating effect of the two ring nitrogen atoms. researchgate.net When such reactions do occur, they are typically observed at the C-5 position, which is the most electron-rich carbon in the ring. The presence of electron-donating substituents can facilitate these reactions. researchgate.net

In the case of this compound, the isopropyl group at the 5-position is an electron-donating group, which would typically activate this position for electrophilic attack. However, the aldehyde group at the 2-position is strongly deactivating. The combination of these opposing electronic effects, along with the inherent π-deficient nature of the pyrimidine ring, suggests that electrophilic substitution on the pyrimidine nucleus of this compound would be challenging to achieve under standard conditions. Reactions that typically fall under this category, such as nitration, halogenation, and Friedel-Crafts reactions, are therefore not commonly reported for pyrimidines bearing electron-withdrawing groups without the presence of strong activating groups. wikipedia.org

Nucleophilic Substitution Patterns on the Pyrimidine Ring

The pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) at the 2-, 4-, and 6-positions due to the electron-withdrawing nature of the nitrogen atoms. While this compound itself does not possess a typical leaving group for a direct SNAr reaction, understanding these substitution patterns is crucial for the derivatization of related pyrimidine structures.

For instance, if the 2-position were occupied by a good leaving group such as a halogen, it would be susceptible to displacement by a variety of nucleophiles. Common nucleophiles in these reactions include amines, alkoxides, and thiolates. The general mechanism for such a reaction is depicted below:

General S~N~Ar mechanism on a 2-substituted pyrimidine.

A general representation of a nucleophilic aromatic substitution (SNAr) reaction on a 2-substituted pyrimidine.

While direct nucleophilic substitution on the hydrogen at the 4- or 6-position is not feasible, derivatization of the pyrimidine ring, for example through oxidation to an N-oxide, can enhance its reactivity towards certain nucleophiles.

Photochemical Rearrangements of the Pyrimidine Core

Substituted pyrimidines can undergo a variety of photochemical rearrangements upon irradiation with UV light. These reactions can lead to the formation of Dewar pyrimidines, pyrazines, or other rearranged products. The specific outcome of a photochemical reaction is highly dependent on the substitution pattern of the pyrimidine ring and the reaction conditions, including the solvent and the presence of photosensitizers.

While specific photochemical studies on this compound are not extensively documented, analogous transformations in other nitrogen-containing heteroaromatic systems suggest the potential for complex rearrangements. nih.govchemrxiv.org For example, the irradiation of pyridines can lead to the formation of Dewar pyridines, which can then rearrange to other isomers. It is conceivable that the pyrimidine core of this compound could undergo similar skeletal rearrangements, potentially involving the isopropyl and aldehyde substituents in the transformation.

Reactivity of the Aldehyde Functional Group

The aldehyde group at the 2-position of the pyrimidine ring is a primary site of chemical reactivity in this compound. The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition reactions. Furthermore, the aldehyde can be oxidized to the corresponding carboxylic acid.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles. wikipedia.org These reactions typically proceed via a tetrahedral intermediate, which is then protonated to yield the alcohol product. libretexts.org

General mechanism of nucleophilic addition to an aldehyde.

General mechanism of nucleophilic addition to an aldehyde.

Common nucleophiles that can react with this compound include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add to the carbonyl group to form secondary alcohols.

Cyanide: The addition of a cyanide ion (from sources like HCN or KCN) leads to the formation of a cyanohydrin. libretexts.org

Hydrides: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) reduce the aldehyde to the corresponding primary alcohol.

The following table summarizes some potential nucleophilic addition reactions with this compound:

Nucleophile/ReagentProduct Type
Grignard Reagent (RMgX)Secondary Alcohol
Organolithium (RLi)Secondary Alcohol
Sodium Borohydride (NaBH₄)Primary Alcohol
Lithium Aluminum Hydride (LiAlH₄)Primary Alcohol
Hydrogen Cyanide (HCN)Cyanohydrin
Ylides (Wittig Reagents)Alkene

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-isopropylpyrimidine-2-carboxylic acid. A variety of oxidizing agents can be employed for this transformation, ranging from mild to strong. organic-chemistry.org

The choice of oxidant can be critical to avoid unwanted side reactions on the pyrimidine ring or the isopropyl group. Some common methods for the oxidation of aldehydes to carboxylic acids include:

Potassium Permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively convert aldehydes to carboxylic acids.

Chromium-based Reagents: Reagents such as pyridinium (B92312) chlorochromate (PCC) can be used, although they are often employed for the partial oxidation of alcohols to aldehydes.

Silver Oxide (Ag₂O): The Tollens' reagent provides a mild method for the oxidation of aldehydes.

Oxone: A versatile and environmentally friendly oxidizing agent. organic-chemistry.org

Aerobic Oxidation: Catalytic systems, often involving transition metals, can utilize molecular oxygen as the terminal oxidant. nih.gov

The resulting 5-isopropylpyrimidine-2-carboxylic acid is a valuable intermediate for the synthesis of other derivatives, such as esters and amides, through standard carboxylic acid chemistry.

Reduction Pathways to Pyrimidine Alcohols

The aldehyde group of this compound is readily susceptible to reduction to form the corresponding primary alcohol, (5-isopropylpyrimidin-2-yl)methanol. This transformation is a fundamental process in organic synthesis, providing access to a key intermediate for further derivatization.

The most common and efficient method for this reduction is the use of metal hydride reagents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting aldehydes to alcohols in the presence of other potentially reducible groups. The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol, at ambient or reduced temperatures. The borohydride ion (BH₄⁻) delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by the solvent yields the final alcohol product.

Alternatively, stronger reducing agents like lithium aluminium hydride (LiAlH₄) can be employed. rsc.org However, due to its higher reactivity, LiAlH₄ requires anhydrous conditions (e.g., in diethyl ether or tetrahydrofuran) and careful handling. While effective, its use for this specific transformation is often unnecessary given the efficiency of NaBH₄ and may be less chemoselective if other sensitive functional groups are present on the molecule.

Table 1: Representative Conditions for Aldehyde Reduction This table presents typical, generalized conditions for the reduction of heteroaromatic aldehydes, as specific documented examples for this compound are not prevalent in readily available literature.

Reducing AgentSolvent(s)Typical TemperatureProduct
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to Room Temp.(5-isopropylpyrimidin-2-yl)methanol
Lithium Aluminium Hydride (LiAlH₄)Diethyl Ether, THF (anhydrous)0 °C to Room Temp.(5-isopropylpyrimidin-2-yl)methanol

Condensation Reactions: Formation of Imine, Oxime, and Hydrazone Derivatives

The carbonyl group of this compound serves as an electrophilic site for nucleophilic addition-elimination reactions, commonly known as condensation reactions, with primary amines and their derivatives. khanacademy.org These reactions produce a variety of C=N double-bonded compounds, which are valuable intermediates in medicinal chemistry and materials science.

Imine Formation: The reaction of this compound with a primary amine (R-NH₂) leads to the formation of an imine, also known as a Schiff base. This reaction is typically catalyzed by a small amount of acid. The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer to form a carbinolamine intermediate. Acid-catalyzed dehydration of this unstable intermediate results in the formation of the final imine product. To drive the equilibrium towards the product, water is often removed from the reaction mixture.

Oxime Formation: When this compound is treated with hydroxylamine (B1172632) (NH₂OH), an oxime is formed. youtube.comresearchgate.net The reaction proceeds via the same general mechanism as imine formation. Oximes are crystalline solids and are often used for the purification and characterization of aldehydes. mdpi.com The reaction is generally carried out by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a mild base, such as pyridine (B92270) or sodium acetate, to liberate the free hydroxylamine nucleophile.

Hydrazone Formation: Condensation with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. researchgate.netlibretexts.org These derivatives are often highly crystalline and have sharp melting points, making them useful for the identification of the parent aldehyde. The reaction mechanism is analogous to that of imine and oxime formation.

Table 2: Condensation Reactions of this compound

ReagentProduct ClassGeneral Product Structure (R' = 5-isopropylpyrimidin-2-yl)
Primary Amine (R-NH₂)ImineR'-CH=N-R
Hydroxylamine (NH₂OH)OximeR'-CH=N-OH
Hydrazine (H₂N-NH₂)HydrazoneR'-CH=N-NH₂

These condensation reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Transformations of the Isopropyl Side Chain

The isopropyl group at the C5 position of the pyrimidine ring, while generally less reactive than the aldehyde, can undergo specific chemical transformations under appropriate conditions.

Selective Oxidation/Reduction of the Isopropyl Group

Selective modification of the isopropyl group presents a synthetic challenge due to the presence of the more reactive aldehyde. However, specific reagents and conditions can target the benzylic-like tertiary carbon of the isopropyl moiety.

Oxidation: The tertiary C-H bond of the isopropyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under harsh conditions would likely oxidize both the aldehyde and the isopropyl group, potentially leading to the corresponding carboxylic acid or ring cleavage. google.com However, more controlled oxidations can be envisioned. For instance, processes analogous to the industrial production of phenols from cumene (B47948) could potentially convert the isopropyl group into a hydroperoxide intermediate, which can then be transformed into a hydroxyl group. Catalytic oxidation using a gas containing elemental oxygen in the presence of specific catalysts can produce tertiary alcohols from compounds with tertiary carbon atoms attached to an aromatic nucleus. wikipedia.org Such a transformation would yield 2-(5-(2-hydroxypropan-2-yl)pyrimidin-2-yl)methanol, assuming the aldehyde is protected or simultaneously reduced.

Reduction of the saturated isopropyl group is not a feasible transformation under standard chemical conditions.

Free Radical Reactions Involving the Isopropyl Moiety

The tertiary hydrogen atom on the isopropyl group is a prime site for free-radical attack due to the stability of the resulting tertiary radical. google.com This reactivity is exploited in free-radical halogenation reactions.

Free-Radical Halogenation: In the presence of a radical initiator (such as UV light or AIBN) and a halogen source like N-bromosuccinimide (NBS), this compound can undergo selective bromination at the tertiary position of the isopropyl group. youtube.com The mechanism proceeds via a chain reaction:

Initiation: The initiator generates a small concentration of bromine radicals.

Propagation: A bromine radical abstracts the tertiary hydrogen from the isopropyl group, forming a stable tertiary radical and HBr. This radical then reacts with Br₂ (generated in situ from NBS and HBr) to form the brominated product and a new bromine radical.

Termination: Two radicals combine to end the chain.

This reaction would yield 5-(2-bromo-2-propyl)pyrimidine-2-carbaldehyde, a versatile intermediate for introducing other functional groups at that position via nucleophilic substitution reactions.

Table 3: Potential Side-Chain Transformations

Reaction TypeReagent(s)Potential Product
Selective OxidationO₂, catalyst5-(2-hydroxypropan-2-yl)pyrimidine-2-carbaldehyde
Free-Radical BrominationN-Bromosuccinimide (NBS), UV light or AIBN5-(2-bromo-2-propyl)pyrimidine-2-carbaldehyde

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Isopropylpyrimidine-2-carbaldehyde, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR Assignments

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aldehyde proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the pyrimidine (B1678525) ring are expected to resonate in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the carbaldehyde group and the electron-donating nature of the isopropyl group. The isopropyl group itself should present as a septet for the methine proton and a doublet for the two equivalent methyl groups, with coupling constants characteristic of vicinal proton-proton interactions.

The ¹³C NMR spectrum will complement the proton data by identifying all unique carbon atoms. The carbonyl carbon of the aldehyde is characteristically found far downfield, typically in the range of δ 190-200 ppm. The carbons of the pyrimidine ring will appear in the aromatic region, with their chemical shifts reflecting the substituent effects. The methine and methyl carbons of the isopropyl group will be observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde CH 9.5 - 10.5 (s) 190 - 200
Pyrimidine H4/H6 8.5 - 9.5 (d) 150 - 160
Isopropyl CH 3.0 - 4.0 (septet) 30 - 40

Note: These are predicted values and actual experimental data may vary.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, a suite of two-dimensional NMR experiments is necessary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the isopropyl methine septet and the methyl doublet would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the aldehyde proton signal will correlate with the aldehyde carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is invaluable for piecing together the molecular skeleton. Key correlations would be expected between the aldehyde proton and the C2 and C6 carbons of the pyrimidine ring, and between the isopropyl methine proton and the C5 and adjacent pyrimidine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the substitution pattern on the pyrimidine ring by observing through-space interactions between the isopropyl group protons and the adjacent pyrimidine ring protons.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule. These techniques are complementary and offer a comprehensive understanding of the functional groups present.

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While polar bonds like C=O give strong signals in IR, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, the symmetric stretching vibrations of the pyrimidine ring are expected to be prominent in the Raman spectrum. The C=C and C=N ring stretching modes would likely appear in the 1300-1600 cm⁻¹ region. The C-H vibrations of the isopropyl group would also be observable.

Correlation of Spectral Data with Molecular Structure

The definitive structural confirmation of this compound is achieved by correlating the data from all spectroscopic methods. The NMR data establishes the carbon-hydrogen framework and the connectivity of the atoms. The ¹H and ¹³C chemical shifts are indicative of the electronic environment of each nucleus, which is influenced by the interplay of the electron-withdrawing aldehyde and the electron-donating isopropyl substituents on the pyrimidine ring.

The FT-IR and Raman spectra confirm the presence of the key functional groups, most notably the aldehyde carbonyl group. The vibrational frequencies observed in these spectra are directly related to the bond strengths and masses of the vibrating atoms, providing further evidence for the proposed structure. For example, the position of the C=O stretching band can be subtly influenced by conjugation with the pyrimidine ring. By integrating the detailed connectivity information from 2D NMR with the functional group identification from vibrational spectroscopy, a complete and unambiguous structural model of this compound can be constructed.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption spectrum of this compound is predicted to be influenced by the electron-withdrawing nature of the pyrimidine ring and the carbonyl group, as well as the electron-donating character of the isopropyl group. The UV-Vis spectrum of pyrimidine itself shows complex absorption bands below 300 nm arising from n→π* and π→π* electronic transitions. The presence of a carbaldehyde group, a chromophore, is expected to introduce additional absorption features.

Generally, aldehydes and ketones exhibit a weak absorption band in the 270-300 nm region, which is attributed to the n→π* transition of the carbonyl group. Stronger absorptions for such conjugated systems typically occur at shorter wavelengths, corresponding to π→π* transitions. For this compound, the conjugation between the pyrimidine ring and the carbaldehyde group would likely shift the π→π* transition to a longer wavelength (a bathochromic shift) compared to unsubstituted pyrimidine.

Regarding emission spectroscopy, many pyrimidine derivatives are known to exhibit fluorescence. The fluorescence properties are highly dependent on the nature and position of substituents, as well as the solvent environment. For instance, some 2-alkylaminopyrimidines show fluorescence, with the intensity being highest in polar protic solvents. While the fluorescence quantum yield of this compound has not been empirically determined, it is plausible that the molecule could exhibit fluorescence, likely originating from an excited ππ* state. The specific emission wavelength would be influenced by the electronic effects of both the isopropyl and carbaldehyde substituents.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular formula and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which is essential for determining the elemental composition of a molecule. The molecular formula of this compound is C8H10N2O. Using the masses of the most abundant isotopes of carbon (12.000000 Da), hydrogen (1.007825 Da), nitrogen (14.003074 Da), and oxygen (15.994915 Da), the theoretical exact mass can be calculated. Public chemical databases provide a computed monoisotopic mass for this compound. nih.gov

PropertyValue
Molecular Formula C8H10N2O
Computed Monoisotopic Mass 150.079312947 Da nih.gov

This precise mass allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) would be employed to fragment the molecular ion of this compound and analyze the resulting fragment ions to confirm its structure. While specific experimental MS/MS data for this compound is not available, a fragmentation pattern can be predicted based on the known fragmentation of substituted pyrimidines and aldehydes.

The fragmentation of pyrimidine derivatives often involves characteristic losses related to the substituents and cleavage of the pyrimidine ring itself. For this compound (molecular weight 150.18 g/mol ), key fragmentation pathways would likely include:

Loss of the isopropyl group: A common fragmentation pathway would be the cleavage of the bond between the isopropyl group and the pyrimidine ring, leading to the loss of a propyl radical (•C3H7, 43 Da) or propene (C3H6, 42 Da) via rearrangement, resulting in a significant fragment ion.

Fragmentation of the aldehyde group: The aldehyde group can undergo α-cleavage, leading to the loss of a hydrogen radical (•H, 1 Da) to form an [M-1]+ ion, or the loss of the entire formyl radical (•CHO, 29 Da) to generate an [M-29]+ ion.

Ring fragmentation: The pyrimidine ring itself can undergo cleavage, often involving the loss of small neutral molecules like HCN (27 Da).

A plausible fragmentation pattern is outlined in the table below.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
150149H•
150121•CHO
150107C3H7•
150108C3H6

These predicted fragmentation patterns would provide strong evidence for the presence and connectivity of the isopropyl and carbaldehyde groups attached to the pyrimidine core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Although no crystal structure for this compound has been reported in the primary literature or crystallographic databases, studies on other pyrimidine derivatives provide insights into the expected structural features. X-ray diffraction analysis of related pyrimidine compounds has confirmed the planar nature of the pyrimidine ring.

A crystallographic study of this compound would be expected to reveal:

The planarity of the pyrimidine ring.

The specific bond lengths and angles within the molecule, which would be influenced by the electronic effects of the substituents. For example, the C-C bond between the ring and the carbaldehyde group would likely have some double-bond character due to conjugation.

The conformation of the isopropyl and carbaldehyde groups relative to the pyrimidine ring.

The nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding (if co-crystallized with a suitable donor/acceptor) or π-π stacking interactions between the aromatic pyrimidine rings of adjacent molecules.

Such data would provide an unambiguous confirmation of the compound's structure and offer valuable insights into its solid-state packing and physical properties.

Computational and Theoretical Investigations of 5 Isopropylpyrimidine 2 Carbaldehyde

Molecular Reactivity Descriptors and Bonding Analysis

Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. The MEP surface map illustrates the electrostatic potential on the electron density surface, providing a guide to the electrophilic and nucleophilic sites of a compound.

In a theoretical study of 5-Isopropylpyrimidine-2-carbaldehyde, the MEP surface would be calculated using methods like Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-311G(d,p) basis set. The resulting map would display a color gradient across the molecular surface.

Negative Regions (Red/Yellow): These areas indicate a high electron density and correspond to regions of negative electrostatic potential. For this compound, these would be anticipated around the electronegative nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the carbaldehyde group. These sites represent the most likely points for electrophilic attack.

Positive Regions (Blue): These areas signify electron-deficient zones with positive electrostatic potential, typically located around hydrogen atoms. They are susceptible to nucleophilic attack.

Neutral Regions (Green): These parts of the molecule have a near-zero potential.

By analyzing the MEP map, researchers can gain insights into intermolecular interactions, such as hydrogen bonding, and predict how the molecule might interact with biological receptors or other reactants. The minima on the MESP surface identify electron-rich locations like lone pairs and π-bonds.

Table 1: Predicted Regions of Electrostatic Potential in this compound

Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Pyrimidine Ring Nitrogen AtomsNegative (Electron-Rich)Site for electrophilic attack, hydrogen bond acceptor
Carbaldehyde Oxygen AtomStrongly Negative (Electron-Rich)Site for electrophilic attack, hydrogen bond acceptor
Hydrogen AtomsPositive (Electron-Deficient)Site for nucleophilic attack
Isopropyl GroupNear-NeutralPrimarily involved in steric and hydrophobic interactions

Spectroscopic Property Prediction from Theoretical Models

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data.

Simulation of Vibrational Spectra (FT-IR, Raman)

Theoretical simulations of Fourier-Transform Infrared (FT-IR) and Raman spectra are crucial for assigning vibrational modes observed in experimental measurements. These simulations are typically performed using DFT calculations to compute the harmonic vibrational frequencies of the optimized molecular structure.

For this compound, a computational analysis would yield a set of vibrational frequencies corresponding to specific molecular motions, such as:

C-H stretching from the isopropyl group and the pyrimidine ring.

C=O stretching from the carbaldehyde group, which is expected to be a strong band in the IR spectrum.

C=N and C=C stretching within the pyrimidine ring.

Bending and deformation modes for the various functional groups.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor for better agreement with experimental data. Comparing the computed IR and Raman intensities helps in distinguishing between different vibrational modes.

Prediction of Electronic Spectra (UV-Vis)

The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f) for electronic transitions between molecular orbitals.

A TD-DFT calculation for this compound would identify the key electronic transitions, likely π → π* and n → π* transitions.

π → π transitions*, typically of high intensity, would involve the π-electron system of the pyrimidine ring.

n → π transitions*, usually of lower intensity, would involve the non-bonding electrons on the nitrogen and oxygen atoms.

The results, including the predicted λmax and the nature of the contributing molecular orbitals (e.g., HOMO to LUMO transitions), provide a theoretical UV-Vis spectrum that can be compared with experimental findings to understand the electronic structure of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would provide insights into its conformational flexibility, dynamic behavior, and interactions with a solvent environment.

The simulation would involve:

System Setup: Placing a model of the molecule within a simulation box, often filled with a chosen solvent like water, to mimic solution conditions.

Force Field Application: Using a force field (e.g., OPLS-AA, CHARMM) to define the potential energy of the system, describing the interactions between atoms.

Simulation Run: Solving Newton's equations of motion for the system over a set period, generating a trajectory of atomic positions and velocities.

Analysis of the MD trajectory can reveal:

Conformational Preferences: Identifying the most stable orientations of the isopropyl and carbaldehyde groups.

Solvent Effects: How solvent molecules (e.g., water) arrange around the solute and form hydrogen bonds, affecting its solubility and behavior.

Dynamical Properties: Calculating properties like diffusion coefficients and radial distribution functions to understand how the molecule moves and interacts with its surroundings.

In Silico Studies of Molecular Interactions

In silico studies, particularly molecular docking, are used to predict how a small molecule (ligand) like this compound might bind to a macromolecular target, such as a protein or enzyme. This is a key technique in drug discovery and chemical biology.

A typical molecular docking study involves:

Preparation of Ligand and Receptor: Creating 3D models of this compound and the target protein.

Docking Simulation: Using a docking algorithm to place the ligand into the binding site of the protein in various conformations and orientations.

Scoring and Analysis: Evaluating the potential binding modes using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to identify key intermolecular interactions.

For this compound, the analysis would focus on interactions such as:

Hydrogen Bonds: Between the nitrogen atoms or the carbonyl oxygen of the ligand and amino acid residues in the protein's active site.

Hydrophobic Interactions: Involving the isopropyl group and nonpolar residues.

π-π Stacking: Potentially involving the pyrimidine ring and aromatic amino acid residues like phenylalanine or tyrosine.

These in silico studies can generate hypotheses about the molecule's potential biological activity and guide further experimental investigation.

Applications and Role in Advanced Organic Chemistry

Utility as a Synthon in Complex Molecule Synthesis

A synthon is a conceptual unit within a molecule that represents a potential synthetic operation. 5-Isopropylpyrimidine-2-carbaldehyde serves as a versatile synthon, offering a reactive aldehyde handle for carbon-carbon bond formation and a substituted pyrimidine (B1678525) core that can be incorporated into larger, more complex structures.

The aldehyde functionality of this compound is a key feature that allows it to participate in a variety of cyclization reactions to form fused heterocyclic systems. Annulation, the formation of a new ring onto an existing one, is a powerful strategy for building polycyclic molecules. Pyrimidine-2-carbaldehydes can react with various nucleophiles in condensation reactions, which, followed by intramolecular cyclization, lead to the formation of new heterocyclic rings fused to the pyrimidine core. For instance, reactions with compounds containing active methylene (B1212753) groups or other bifunctional reagents can lead to the synthesis of pyridopyrimidines, thienopyrimidines, and other related fused systems. The isopropyl group at the 5-position can influence the regioselectivity of these annulation reactions and modify the properties of the final products.

While specific examples detailing the use of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. In the context of multi-step synthesis, a molecule like this compound would serve as a crucial intermediate. nih.gov Synthetic chemists often design complex total syntheses in a convergent manner, where different fragments of the target molecule are synthesized separately and then joined together. A substituted pyrimidine aldehyde could function as one such fragment, with the aldehyde group providing a reactive site for coupling with another advanced intermediate. The pyrimidine ring itself can be a key pharmacophore or a structural scaffold in the target molecule. The general strategy involves the initial synthesis of the substituted pyrimidine core, followed by the introduction and manipulation of the aldehyde group to enable its participation in key bond-forming reactions late in the synthetic sequence.

Contribution to Asymmetric Synthesis Methodologies

Asymmetric synthesis, the synthesis of a chiral compound in an optically active form, is of paramount importance in medicinal chemistry and materials science. Pyrimidine derivatives have played a significant role in the development of asymmetric methodologies.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. While specific chiral auxiliaries derived directly from this compound are not widely reported, the broader class of pyrimidine-containing molecules has been explored for this purpose. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal catalysts, and by attaching a chiral moiety to the pyrimidine scaffold, it is possible to create a chiral ligand. These chiral ligands can then be used in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, allylic alkylations, and cyclopropanations, to induce high levels of enantioselectivity. The synthesis of such ligands often involves the conversion of a functional group, like the aldehyde in pyrimidine carbaldehydes, into a chiral amine or alcohol, which then forms part of the ligand structure.

One of the most remarkable examples of asymmetric synthesis involving pyrimidine aldehydes is the Soai reaction, which utilizes pyrimidine-5-carbaldehydes. This reaction involves the alkylation of the aldehyde with a dialkylzinc reagent, and it is characterized by its ability to exhibit asymmetric autocatalysis with high enantiomeric amplification. In an autocatalytic process, the chiral product of the reaction acts as a catalyst for its own formation. This means that a very small initial enantiomeric excess of the product can be amplified to a very high level over the course of the reaction. While the Soai reaction is famously associated with the 5-carbaldehyde isomer, the fundamental principles of molecular recognition and catalysis could potentially be extended to systems involving 2-carbaldehyde derivatives like this compound. Research in this area focuses on understanding the mechanism of autocatalysis and exploring how the substitution pattern on the pyrimidine ring affects the efficiency and enantioselectivity of the process.

The aldehyde group of this compound is a prochiral center, meaning that it can be converted into a chiral center through the addition of a nucleophile. When a chiral reagent or catalyst is used, this addition can proceed with high stereoselectivity, leading to the preferential formation of one enantiomer of the resulting alcohol.

Table 1: Examples of Stereoselective Transformations

TransformationReagent/CatalystProduct TypePotential Stereochemical Control
Asymmetric AlkylationChiral organometallic reagent (e.g., Grignard reagent with a chiral ligand)Chiral secondary alcoholHigh enantiomeric excess (ee)
Asymmetric AllylationChiral allylboron or allylsilane reagentChiral homoallylic alcoholHigh diastereoselectivity and enantioselectivity
Asymmetric Aldol ReactionChiral enolate or chiral catalystChiral β-hydroxy carbonyl compoundHigh diastereoselectivity and enantioselectivity
Asymmetric ReductionChiral reducing agent (e.g., CBS reagent)Chiral primary alcoholHigh enantiomeric excess (ee)

These stereoselective transformations are fundamental in organic synthesis for the construction of enantiomerically pure building blocks that can be used in the synthesis of pharmaceuticals and other complex chiral molecules. The isopropyl group at the 5-position can play a role in the stereochemical outcome of these reactions by influencing the approach of the nucleophile to the aldehyde group.

Advanced Functional Material Precursors

Information regarding the specific use of this compound in the synthesis of advanced functional materials is not detailed in currently accessible research literature. While pyrimidine-based compounds are recognized for their potential in creating functional materials due to their versatile coordination properties and electronic characteristics, dedicated studies on the 5-isopropyl substituted derivative are not prominently featured.

In principle, the aldehyde and pyrimidine functionalities of this compound could allow it to act as a building block, or ligand, for the construction of larger, functional molecular architectures. The nitrogen atoms of the pyrimidine ring can coordinate with metal ions to form coordination polymers or MOFs. The aldehyde group offers a reactive site for further chemical modifications, potentially enabling the incorporation of the pyrimidine unit into polymeric structures or other complex organic molecules. These materials could theoretically exhibit interesting photophysical or electronic properties, a common characteristic of pyrimidine-containing systems. However, without specific research data, any discussion of its role remains speculative.

Future Research Perspectives and Emerging Directions

Green Chemistry Approaches in Synthesis of 5-Isopropylpyrimidine-2-carbaldehyde

The principles of green chemistry are increasingly integral to the synthesis of complex molecules, including pyrimidine (B1678525) derivatives. rasayanjournal.co.inpowertechjournal.com Future research on this compound is expected to prioritize the development of more environmentally friendly and sustainable synthetic routes. Traditional methods for synthesizing pyrimidines often involve hazardous solvents and toxic reagents, which present risks to both human health and the environment. rasayanjournal.co.in In contrast, green chemistry approaches aim to reduce waste, minimize energy consumption, and utilize safer substances. rasayanjournal.co.inresearchgate.net

Key areas of investigation will likely include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly shorten reaction times, increase product yields, and in some cases, enable reactions to proceed without a solvent. rasayanjournal.co.inpowertechjournal.com

Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules by combining three or more reactants in a single step, thereby reducing the number of synthetic operations and the amount of waste generated. rasayanjournal.co.in

Use of Green Solvents and Catalysts: The replacement of volatile organic compounds with greener alternatives like water, ionic liquids, or supercritical fluids is a critical aspect of sustainable synthesis. rasayanjournal.co.in Furthermore, the development and application of reusable, non-toxic catalysts, such as biocatalysts or metal-free catalysts, will be a priority. powertechjournal.comresearchgate.nettandfonline.com For instance, a biowaste bone-char catalyst has been effectively used for the synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions. tandfonline.comnih.gov

Solvent-Free and Mechanochemical Methods: Conducting reactions in the absence of a solvent or through mechanical activation (ball milling) can drastically reduce the environmental impact of chemical processes. rasayanjournal.co.in

Green Chemistry ApproachPotential Advantages for Synthesis of this compound
Microwave-Assisted SynthesisShorter reaction times, higher yields, potential for solvent-free reactions. rasayanjournal.co.inpowertechjournal.com
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved yields. rasayanjournal.co.in
Multicomponent ReactionsIncreased efficiency, reduced waste, atom economy. rasayanjournal.co.in
Green Solvents (e.g., water, ionic liquids)Reduced toxicity and environmental impact. rasayanjournal.co.in
Reusable Catalysts (e.g., biocatalysts)Lower cost, reduced waste, improved sustainability. powertechjournal.com
Solvent-Free SynthesisMinimized use of hazardous solvents, simplified work-up. rasayanjournal.co.in

Development of High-Throughput Synthesis and Screening Methods

To accelerate the discovery of new derivatives of this compound with valuable biological or material properties, high-throughput synthesis and screening methods will be indispensable. These approaches enable the rapid generation and evaluation of large libraries of compounds. acs.orgnih.gov

Future efforts in this area are expected to involve:

Combinatorial Chemistry: The parallel synthesis of a large number of derivatives in a short period is a key advantage of combinatorial techniques. acs.org Both solution-phase and solid-phase synthesis methodologies can be employed to create diverse libraries of 5-isopropylpyrimidine-based molecules for biological screening. tandfonline.comacs.org

DNA-Encoded Libraries (DELs): DEL technology allows for the generation and screening of libraries containing millions to billions of compounds. nih.gov By attaching a unique DNA tag to each molecule, researchers can efficiently identify active compounds from vast and complex mixtures. nih.gov The pyrimidine scaffold is well-suited for incorporation into DELs, offering a modular platform for creating libraries with drug-like properties. nih.gov

Automated Synthesis Platforms: The use of robotic systems for chemical synthesis can significantly increase the speed and efficiency of producing compound libraries. researchgate.netsigmaaldrich.comnih.gov These platforms can perform a wide range of reactions and purifications with minimal human intervention. sigmaaldrich.comnih.gov

Exploration of Novel Catalytic Transformations

The development of novel catalytic methods for the functionalization of the pyrimidine ring will open up new avenues for creating derivatives of this compound. Transition metal-catalyzed cross-coupling reactions have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govthieme-connect.com

Future research will likely focus on:

Direct C-H Bond Activation: This strategy allows for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, thereby avoiding the need for pre-functionalized starting materials. nih.govresearchgate.netrsc.org This atom-efficient approach can be used to introduce a wide range of substituents onto the pyrimidine core. nih.gov

Novel Metal Catalysts: The exploration of new metal catalysts, including those based on palladium, copper, and iridium, will continue to provide more efficient and selective methods for pyrimidine functionalization. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.govorganic-chemistry.org For instance, iridium-catalyzed multicomponent synthesis has been shown to be a sustainable method for producing pyrimidines from alcohols. nih.govorganic-chemistry.org

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful and sustainable tool in organic synthesis. This approach can enable unique transformations that are not accessible through traditional thermal methods.

Catalytic TransformationPotential Application for this compound
Direct C-H ArylationIntroduction of various aryl groups at specific positions on the pyrimidine ring. nih.gov
Cross-Dehydrogenative CouplingFormation of C-C bonds by coupling with arenes or heteroarenes. nih.gov
Iridium-Catalyzed Multicomponent SynthesisEfficient and regioselective construction of the pyrimidine core from simple precursors. nih.govorganic-chemistry.org

Advanced Computational Design and Materials Science Applications

Computational chemistry and molecular modeling are becoming increasingly important in the design of new molecules with desired properties. mdpi.comnih.gov These in silico methods can be used to predict the biological activity, physical properties, and reactivity of this compound derivatives, thereby guiding synthetic efforts. mdpi.comnih.gov

Key areas for future research include:

Structure-Based Drug Design: If a biological target for a derivative of this compound is identified, computational docking and molecular dynamics simulations can be used to design more potent and selective inhibitors. rsc.orgmdpi.com

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can provide insights into the electronic structure and reactivity of these molecules, aiding in the prediction of their properties and the design of new synthetic reactions. nih.gov

Materials Science Applications: Pyrimidine derivatives have found applications in various advanced materials, including liquid crystals, organic semiconductors, and light-emitting materials. thieme-connect.comontosight.airesearchgate.net Computational studies can be employed to design novel 5-isopropylpyrimidine-based materials with tailored optical and electronic properties. researchgate.net

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

Future directions in this interdisciplinary area include:

Q & A

Q. What are the recommended synthetic routes for 5-Isopropylpyrimidine-2-carbaldehyde, and what yield optimization strategies exist?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions, starting with functionalization of the pyrimidine ring. A common approach includes:

Nucleophilic substitution to introduce the isopropyl group at the 5-position.

Vilsmeier-Haack reaction for formylation at the 2-position .
Yield optimization strategies:

  • Use anhydrous conditions and controlled temperatures (e.g., 0–5°C during formylation).
  • Catalytic additives like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the aldehyde intermediate .

Q. Table 1: Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)
Isopropyl IntroductionKOtBu, Isopropyl bromide, DMF65–7095
FormylationPOCl3, DMF, 0°C, 12h50–5590

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the aldehyde proton peak at δ 9.8–10.2 ppm (singlet). Isopropyl groups show split signals at δ 1.2–1.4 ppm (doublet for CH3) and δ 2.5–3.0 ppm (septet for CH) .
    • ¹³C NMR : The aldehyde carbon appears at δ 190–200 ppm. Pyrimidine ring carbons resonate between δ 150–160 ppm .
  • IR Spectroscopy : Confirm the aldehyde group via a strong C=O stretch at ~1700 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns confirming the isopropyl and aldehyde substituents .

Q. What safety considerations and handling protocols are critical when working with this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
  • Storage : Store in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent oxidation .
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the reactivity of this compound?

Methodological Answer:

  • Structural Validation : Perform X-ray crystallography (using SHELXL for refinement) to confirm the molecular geometry and substituent orientation .
  • DFT Calculations : Compare computed electrostatic potential maps (e.g., using Gaussian 16) with experimental NMR chemical shifts to identify discrepancies in electron density distribution .
  • Kinetic Studies : Conduct time-resolved IR spectroscopy to monitor reaction intermediates and validate mechanistic pathways .

Q. What strategies exist for elucidating the electronic effects of substituents on the pyrimidine ring using this compound as a model compound?

Methodological Answer:

  • Hammett Analysis : Synthesize derivatives with electron-withdrawing/donating groups (e.g., NO₂, OCH₃) at the 4-position. Measure reaction rates (e.g., nucleophilic addition to the aldehyde) to derive σ values .
  • Cyclic Voltammetry : Determine oxidation potentials to assess the electron-donating capacity of the isopropyl group .
  • Computational Modeling : Use Multiwfn software to analyze frontier molecular orbitals (FMOs) and predict sites of electrophilic attack .

Q. Table 2: Electronic Effects of Substituents

Substituent (Position)σ (Hammett)Oxidation Potential (V)
-OCH₃ (4)-0.271.2
-NO₂ (4)+0.781.8

Q. What experimental design considerations are paramount when studying the catalytic applications of this compound derivatives?

Methodological Answer:

  • Substrate Scope : Test derivatives in cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate catalytic efficiency. Vary ligands (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) .
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in catalytic cycles .
  • In Situ Monitoring : Employ HPLC-MS to track intermediate formation and catalyst degradation .

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